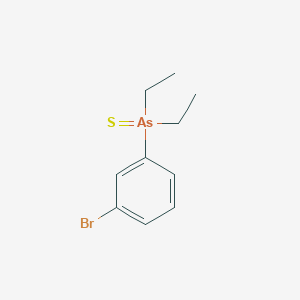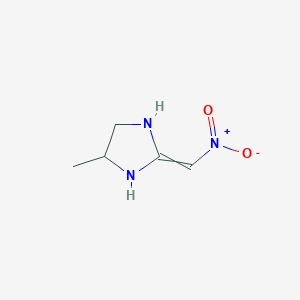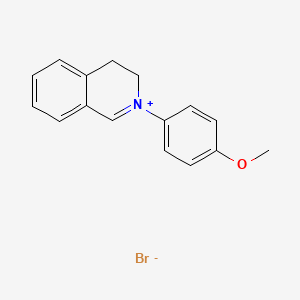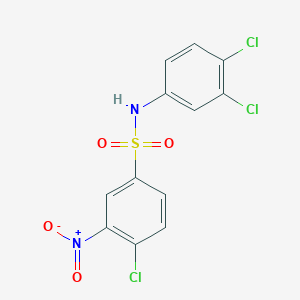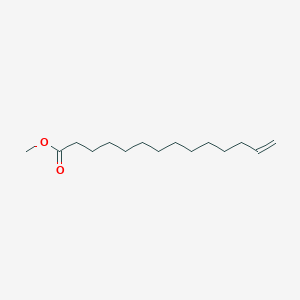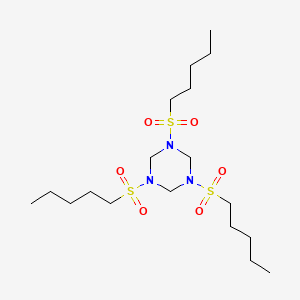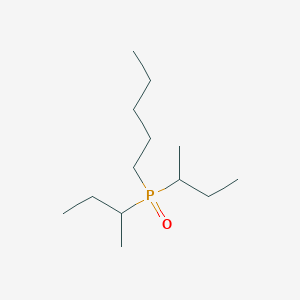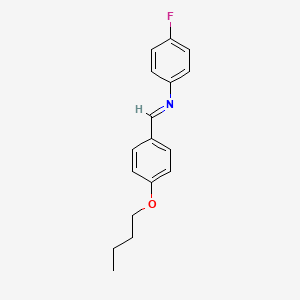
2,6-Ditert-butyl-4-methylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a phenolic compound widely used as an antioxidant. Phosphorous acid, on the other hand, is a phosphorus oxoacid with significant applications in various chemical reactions. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Ditert-butyl-4-methylphenol typically involves the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction conditions include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2,6-Ditert-butyl-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Ditert-butyl-4-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6-Ditert-butyl-4-methylphenol can lead to the formation of quinones, while reduction can yield corresponding alcohols .
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-methylphenol;phosphorous acid has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Industry: Utilized as an additive in food and cosmetics to extend shelf life and maintain product quality.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butyl-4-methylphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Phosphorous acid, on the other hand, acts as a reducing agent, participating in redox reactions to stabilize reactive species .
Comparación Con Compuestos Similares
- 2,6-Ditert-butylphenol
- 4-Methylphenol
- 2,6-Ditert-butyl-4-hydroxybenzaldehyde
Uniqueness: 2,6-Ditert-butyl-4-methylphenol is unique due to its high stability and effectiveness as an antioxidant compared to similar compounds. Its bulky tert-butyl groups provide steric hindrance, making it less susceptible to degradation and more effective in preventing oxidation .
Propiedades
Número CAS |
56108-39-5 |
|---|---|
Fórmula molecular |
C45H75O6P |
Peso molecular |
743.0 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;1-4(2)3/h3*8-9,16H,1-7H3;1-3H |
Clave InChI |
HLFFLSBVNDDNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


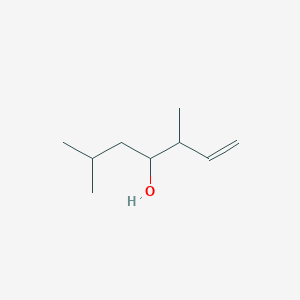

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

